molecular formula C12H18N2O3 B13041720 tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate CAS No. 1204738-23-7

tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B13041720
CAS No.: 1204738-23-7
M. Wt: 238.28 g/mol
InChI Key: LCPPNIUPRWNAHD-UHFFFAOYSA-N
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Description

tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H16N2O3. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes .

Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics .

Industry: In industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

  • tert-Butyl((5-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl((5-chloropyridin-2-yl)methyl)carbamate
  • tert-Butyl((5-methylpyridin-2-yl)methyl)carbamate

Comparison: tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which allows for additional hydrogen bonding interactions compared to its analogs with halogen or methyl substituents. This can enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications .

Properties

CAS No.

1204738-23-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,15H,7-8H2,1-3H3,(H,14,16)

InChI Key

LCPPNIUPRWNAHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CO

Origin of Product

United States

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